2,4-dimethoxy-3-methylphenol

Description

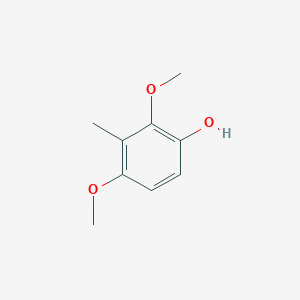

2,4-Dimethoxy-3-methylphenol (CAS 19676-67-6) is a phenolic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Structurally, it features two methoxy (-OCH₃) groups at positions 2 and 4 of the benzene ring and a methyl (-CH₃) group at position 2. This substitution pattern confers unique physicochemical properties, such as moderate polarity and enhanced stability compared to simpler phenols. It is used in synthetic chemistry and natural product research, notably as a structural motif in flavonoid derivatives like dracoflavan A .

Properties

CAS No. |

19676-67-6 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2,4-dimethoxy-3-methylphenol |

InChI |

InChI=1S/C9H12O3/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5,10H,1-3H3 |

InChI Key |

FMFMDOJFLHYBOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-3-methylphenol typically involves the methylation of isoeugenol. The process begins by adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate under stirring conditions. The resulting oil layer is then distilled to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine and nitric acid are employed for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

2,4-dimethoxy-3-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-3-methylphenol involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical processes. The compound can act as an antioxidant by donating electrons to neutralize free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,6-Dimethoxyphenol vs. 2,4-Dimethoxy-3-methylphenol

- 2,6-Dimethoxyphenol (CAS 91-10-1): Molecular formula: C₈H₁₀O₃ (MW: 154.16 g/mol). Differs in the absence of a methyl group and the placement of methoxy groups at positions 2 and 4. Key differences:

- Higher volatility due to reduced steric hindrance.

- Lower thermal stability, as observed in lignin depolymerization studies .

- Applications: Intermediate in vanillin synthesis .

| Property | This compound | 2,6-Dimethoxyphenol |

|---|---|---|

| Boiling Point (°C) | Not reported | 265–270 |

| Melting Point (°C) | Not reported | 54–56 |

| Solubility in Water | Low | Moderate |

Brominated Derivatives: 5-Bromo-2,4-dimethoxy-3-methylphenol

- Synthesized via hypervalent iodine-mediated bromination of this compound with 91% yield .

- Structural impact :

- Applications: Potential precursor for halogenated bioactive molecules.

Ester Derivatives: this compound Dimethyl Ester

- Molecular formula: C₁₁H₁₆O₅ (MW: 228.24 g/mol) .

- Key differences: Esterification of hydroxyl groups improves lipophilicity, making it suitable for non-polar solvents. Reduced hydrogen-bonding capacity compared to the parent phenol.

Natural Analogues: Dracoflavan A

- This compound is a substructure of dracoflavan A, a flavonoid isolated from Dracaena species .

- Comparison with dracoflavan B and C :

Functional Group Impact on Properties

- Methoxy vs. Methyl Groups :

- Methoxy groups increase electron density via resonance, enhancing stability but reducing acidity (pKa ~10–12).

- Methyl groups provide steric shielding, slowing oxidation reactions.

- Comparison with 3,4-Dimethylphenol (CAS 95-65-8): Lacks methoxy groups; methyl substituents at positions 3 and 4. Higher acidity (pKa ~9.8) due to inductive effects . Applications: Industrial disinfectant vs. This compound’s role in fine chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.